A Comprehensive Technical Guide to the Structural Elucidation of 3-(2-phenoxyphenyl)propanoic acid
A Comprehensive Technical Guide to the Structural Elucidation of 3-(2-phenoxyphenyl)propanoic acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1.1 Overview of 3-(2-phenoxyphenyl)propanoic acid
3-(2-phenoxyphenyl)propanoic acid, with the molecular formula C15H14O3, is a carboxylic acid derivative containing a diphenyl ether scaffold.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a variety of biologically active compounds and functional materials. The precise characterization and unequivocal confirmation of its chemical structure are paramount for any research and development endeavor.
1.2 The Critical Role of Structural Elucidation in Drug Discovery and Development
In the pharmaceutical industry, the process of structural elucidation is fundamental to the identification of new chemical entities, the characterization of impurities and metabolites, and ensuring the quality and safety of drug products.[3][4] An accurate understanding of a molecule's three-dimensional arrangement of atoms is a prerequisite for understanding its pharmacological activity, metabolism, and potential toxicity. Modern analytical techniques provide the necessary tools to unravel the complexities of molecular structure with high fidelity.[5][6]
1.3 Aims and Scope of this Guide
This technical guide provides a comprehensive, step-by-step methodology for the structural elucidation of 3-(2-phenoxyphenyl)propanoic acid. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just a list of procedures but also the underlying scientific rationale for each analytical choice. The guide will cover the integrated use of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to arrive at an unambiguous structural assignment.
Foundational Analytical Principles for Structural Elucidation
The determination of a molecule's structure is a puzzle solved by assembling pieces of information from various analytical techniques.[7] The primary methods employed are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[8][9] It provides detailed information about the chemical environment of individual atoms and their connectivity.
-
¹H NMR: Proton Environments and Coupling ¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (spin-spin splitting).[10]
-
¹³C NMR: Carbon Skeleton Mapping ¹³C NMR spectroscopy reveals the number of unique carbon atoms in a molecule and provides insights into their chemical environment (e.g., hybridization, attached heteroatoms).[10]
-
2D NMR Techniques (COSY, HSQC, HMBC): Unraveling Connectivity Two-dimensional NMR techniques are essential for establishing the connectivity between atoms.[9][11]
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away.
-
2.2 Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a vital analytical technique in pharmaceutical analysis, offering exceptional sensitivity and specificity for determining the molecular weight and elemental composition of a compound.[4][12][13]
-
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula.
-
Fragmentation Analysis (MS/MS) for Substructural Information Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide information about the molecule's substructures.[5][12]
2.3 Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and straightforward method for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14][15]
A Step-by-Step Workflow for the Structural Elucidation of 3-(2-phenoxyphenyl)propanoic acid
The following workflow outlines a systematic approach to elucidating the structure of 3-(2-phenoxyphenyl)propanoic acid, integrating data from multiple analytical techniques.
3.1 Step 1: Preliminary Analysis and Sample Preparation
-
Protocol: Sample Purity Assessment and Preparation
-
Ensure the sample is of high purity using a suitable chromatographic method (e.g., HPLC, GC).
-
For NMR analysis, dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For MS analysis, prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For IR analysis, the neat sample can be used if it is a liquid or a solid that can be analyzed by Attenuated Total Reflectance (ATR).
-
3.2 Step 2: Molecular Formula Determination using HRMS
-
Protocol: High-Resolution Mass Spectrometry
-
Infuse the prepared sample solution into a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Acquire the mass spectrum in a suitable ionization mode (e.g., ESI, APCI).
-
Determine the accurate mass of the molecular ion.
-
-
Data Interpretation and Table of Expected vs. Observed Mass
| Molecular Formula | Expected Mass (Da) | Observed Mass (Da) |
| C₁₅H₁₄O₃ | 242.0943 | Value to be determined experimentally |
The molecular weight of 3-(2-phenoxyphenyl)propanoic acid is 242.27 g/mol .[1][2]
3.3 Step 3: Functional Group Identification via IR Spectroscopy
-
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Place a small amount of the pure sample directly on the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation and Table of Characteristic Absorptions The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[16][17]
| Functional Group | Expected Absorption Range (cm⁻¹) | Observed Absorption (cm⁻¹) |
| Carboxylic Acid O-H | 3300-2500 (very broad) | Value to be determined experimentally |
| Aromatic C-H | 3100-3000 | Value to be determined experimentally |
| Aliphatic C-H | 3000-2850 | Value to be determined experimentally |
| Carbonyl C=O | 1760-1690 (strong) | Value to be determined experimentally |
| Aromatic C=C | 1600-1450 | Value to be determined experimentally |
| C-O (Ether & Acid) | 1320-1000 | Value to be determined experimentally |
The presence of a very broad absorption in the 3300-2500 cm⁻¹ region and a strong absorption around 1700 cm⁻¹ would be strong evidence for the carboxylic acid functional group.[15][18] The C-O stretching of the ether and carboxylic acid will also be present.
3.4 Step 4: Mapping the Carbon-Proton Framework with NMR
-
Protocol: NMR Sample Preparation and Data Acquisition
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent.
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer.
-
-
Data Interpretation and Summary Table of NMR Assignments The following is a predictive table based on the known structure. Actual experimental values would be filled in.
| Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Propanoic Acid Chain | |||
| -COOH | ~11-12, br s, 1H | ~178 | |
| α-CH₂ | ~2.6, t, 2H | ~35 | β-CH₂, -COOH |
| β-CH₂ | ~2.9, t, 2H | ~25 | α-CH₂, C1' |
| Phenoxy Ring | |||
| C2' | - | ~155 | H1'', H6'' |
| C1' | - | ~130 | β-CH₂ |
| C3', C4', C5', C6' | ~6.8-7.2, m, 4H | ~118-130 | |
| Phenyl Ring | |||
| C1'' | - | ~157 | H2', H6' |
| C2'', C6'' | ~7.0, d, 2H | ~119 | C4'' |
| C3'', C5'' | ~7.3, t, 2H | ~130 | C1'' |
| C4'' | ~7.1, t, 1H | ~123 | C2'', C6'' |
3.5 Step 5: Putting It All Together: The Final Structure
The final structure is confirmed by integrating all the spectroscopic data. HRMS provides the molecular formula. IR confirms the presence of the carboxylic acid and ether functional groups. NMR spectroscopy, particularly 2D NMR, establishes the precise connectivity of all atoms, confirming the 3-(2-phenoxyphenyl)propanoic acid structure.
Caption: Workflow for the structural elucidation of 3-(2-phenoxyphenyl)propanoic acid.
Advanced Considerations and Troubleshooting
-
Isomeric Differentiation: In cases where isomeric structures are possible, such as 3-(3-phenoxyphenyl)propanoic acid or 3-(4-phenoxyphenyl)propanoic acid, careful analysis of the aromatic region in the ¹H and ¹³C NMR spectra is crucial. The substitution pattern on the phenyl rings will give rise to distinct splitting patterns and chemical shifts. NOESY or ROESY experiments can also be employed to establish through-space proximities between the two aromatic rings.
-
Polymorphism: For solid-state characterization, techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to investigate the presence of different crystalline forms (polymorphs), which can have different physical properties.
-
Common Pitfalls in Spectral Interpretation: Overlapping signals in NMR spectra can be challenging. Running spectra in different solvents or at different temperatures can sometimes resolve these overlaps. In mass spectrometry, careful consideration of potential adducts (e.g., with sodium or potassium) is necessary for accurate molecular weight determination.
Conclusion
The structural elucidation of 3-(2-phenoxyphenyl)propanoic acid is a systematic process that relies on the synergistic application of modern analytical techniques. By following the workflow outlined in this guide, researchers can confidently determine the structure of this and related molecules. This rigorous characterization is an indispensable step in the journey of drug discovery and development, providing the foundational knowledge required for all subsequent studies.
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